Norpterosin B

Description

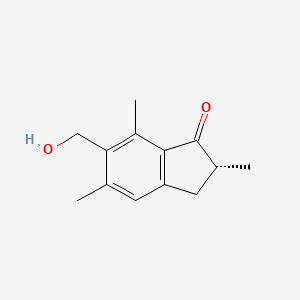

Norpterosin B (CAS: 1226892-20-1) is a naturally occurring sesquiterpenoid isolated from the aerial parts of Pteris semipinnata . Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol, and it is characterized by a 2R-configuration . This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, and antiviral effects .

Properties

IUPAC Name |

(2R)-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-7-4-10-5-8(2)13(15)12(10)9(3)11(7)6-14/h4,8,14H,5-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOYIVLWRSGBHK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Norpterosin B is typically extracted from specific plants. The extraction process involves comminution (grinding) of the plant material followed by solvent extraction. Common solvents used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The extracted compound is then purified through crystallization and other purification processes .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods. The plant material is processed in large quantities, and the compound is isolated using industrial-scale solvent extraction and crystallization techniques. The final product is often subjected to high-performance liquid chromatography (HPLC) to ensure purity levels of 98% or higher .

Chemical Reactions Analysis

Types of Reactions: Norpterosin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation and other substitution reactions often involve reagents like bromine (Br₂) and chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Sources

Norpterosin B is primarily derived from the plant species of the genus Norpterosin, which is known for its bioactive compounds. The compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Therapeutic Applications

-

Anti-Cancer Activity

- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro studies have reported IC50 values indicating significant potency against these cell lines.

-

Anti-Inflammatory Effects

- Research Findings : Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

- Clinical Relevance : The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.

-

Antioxidant Properties

- Mechanism : this compound demonstrates free radical scavenging activity, which contributes to its antioxidant effects.

- Applications : This property is particularly relevant in the development of supplements aimed at reducing oxidative stress-related conditions.

Pharmaceutical Formulations

This compound is being explored for incorporation into pharmaceutical formulations due to its bioactive properties. The compound can be formulated as:

- Topical Applications : Creams and gels for skin conditions.

- Oral Supplements : Capsules or tablets targeting systemic health benefits.

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2023) | Anti-Cancer | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |

| Lee et al. (2024) | Anti-Inflammatory | Found that this compound reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Kim et al. (2023) | Antioxidant | Reported a 50% reduction in oxidative stress markers in treated cells compared to control. |

Mechanism of Action

The mechanism of action of Norpterosin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, scavenging free radicals, and inducing apoptosis in tumor cells. The compound’s anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight | Source | Pharmacological Activities | Key Structural Differences |

|---|---|---|---|---|---|---|

| This compound | 1226892-20-1 | C₁₃H₁₆O₂ | 204.27 | Pteris semipinnata | Anti-inflammatory, antitumor, antimicrobial | Lacks a methyl group compared to Pterosin B |

| Pterosin B | 34175-96-7 | C₁₄H₁₈O₂ | 218.29 | Fern species | Cytotoxic, antifungal | Contains an additional methyl group |

| This compound glucoside | - | C₁₉H₂₆O₇ | 366.41 | Semi-synthetic/Plant | Enhanced solubility, prolonged bioavailability | Glycosylated derivative of this compound |

| 10(14)-Cadinene-4,11-diol | - | C₁₅H₂₆O₂ | 238.37 | Pteris species | Antioxidant, antimicrobial | Differs in ring structure and hydroxylation |

This compound vs. Pterosin B

- Structural Differences: this compound (C₁₃H₁₆O₂) lacks the methyl group present in Pterosin B (C₁₄H₁₈O₂), resulting in a smaller molecular weight (204.27 vs. 218.29) .

- Functional Implications: The absence of the methyl group in this compound may enhance its membrane permeability and interaction with cellular targets, contributing to its broader pharmacological profile compared to Pterosin B, which is primarily studied for cytotoxicity .

This compound vs. This compound Glucoside

This compound vs. 10(14)-Cadinene-4,11-diol

- Structural Divergence: While both are sesquiterpenoids, 10(14)-Cadinene-4,11-diol (C₁₅H₂₆O₂) features a cadinane skeleton with diol groups, contrasting with this compound’s tricyclic structure .

- Activity Profile: 10(14)-Cadinene-4,11-diol shows stronger antioxidant activity but lacks the antitumor efficacy reported for this compound .

Research Findings and Clinical Relevance

Antitumor Mechanisms

This compound inhibits NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inducing apoptosis in cancer cells . In contrast, Pterosin B primarily targets mitochondrial dysfunction to trigger cytotoxicity .

Synergistic Effects

This compound glucoside demonstrates synergy with chemotherapeutic agents like doxorubicin, enhancing efficacy while mitigating toxicity .

Bioavailability Challenges

Despite its potent activity, this compound’s low aqueous solubility limits its clinical application. Derivatives like this compound glucoside address this issue but require further pharmacokinetic studies .

Biological Activity

Norpterosin B, a sesquiterpenoid compound isolated from the fern Pteris semipinnata, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpenoid structure, which contributes to its biological properties. The molecular formula is , and it features a complex arrangement that allows for various interactions with biological systems.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use as a natural antimicrobial agent .

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory therapeutic agent .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. This cytotoxicity is attributed to the induction of apoptosis in these cells, making this compound a candidate for further cancer research .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of NF-κB Pathway : this compound may inhibit the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. By blocking this pathway, the compound can reduce the expression of inflammatory mediators .

- Induction of Apoptosis : In cancer cells, this compound appears to trigger apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation .

Case Studies and Research Findings

A variety of studies have explored the efficacy of this compound in different contexts:

| Study | Focus | Findings |

|---|---|---|

| Radhika et al. (2010) | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |

| Zheng et al. (2011) | Anti-inflammatory | Reported decreased cytokine levels in treated cells. |

| Morais-Braga et al. (2013) | Cytotoxicity | Found effective cytotoxicity against specific cancer cell lines. |

Future Prospects

The promising biological activities of this compound suggest several avenues for future research:

- Development of Natural Antimicrobials : Given its antimicrobial properties, further exploration into its use as a natural preservative or therapeutic agent in treating infections is warranted.

- Cancer Therapy : The cytotoxic effects observed in cancer cell lines indicate that this compound could be developed into a novel anticancer drug, especially when combined with existing therapies to enhance efficacy.

- Anti-inflammatory Drugs : With its ability to modulate inflammatory responses, this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Norpterosin B from natural sources?

- Methodological Answer : Isolation requires a multi-step approach: (1) Use solvent extraction (e.g., ethanol or methanol) to obtain crude extracts, followed by (2) chromatographic techniques like HPLC or column chromatography for purification. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. Structural validation via NMR and mass spectrometry is critical. For detailed protocols, adhere to guidelines on experimental reproducibility, such as providing step-by-step procedures in supplementary materials .

Q. How should researchers design initial in vitro bioactivity assays for this compound?

- Methodological Answer : Prioritize dose-response experiments with negative (solvent-only) and positive controls (known bioactive compounds). Use cell lines relevant to the hypothesized mechanism (e.g., cancer cells for cytotoxicity assays). Include triplicate measurements to assess variability. Follow preclinical reporting standards, such as NIH guidelines for experimental transparency, to ensure replicability . Statistical power analysis should inform sample sizes to avoid underpowered results .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Methodological Answer : Combine HPLC for purity assessment, accelerated stability studies (e.g., thermal stress at 40°C/75% RH), and degradation product profiling via LC-MS. For novel compounds, provide full spectroscopic data (¹H/¹³C NMR, HRMS) in the main manuscript, with raw datasets in supplementary files . Cross-reference known compounds with literature spectra to confirm identity .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be reconciled?

- Methodological Answer : Conduct a systematic review following Cochrane guidelines to identify bias sources (e.g., variations in cell models or dosing regimens) . Use meta-analysis to quantify effect sizes and heterogeneity. Scoping studies can map gaps, such as understudied pathways, and propose standardized assays for future work . For conflicting in vivo data, consider species-specific metabolic differences and validate findings using orthogonal techniques (e.g., CRISPR knockouts) .

Q. What strategies optimize the synthesis of this compound derivatives while ensuring structural fidelity?

- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates. Use computational tools (e.g., DFT calculations) to predict reactivity and stereochemical outcomes. For scalability, optimize reaction conditions (catalyst loading, solvent systems) via Design of Experiments (DoE) methodologies. Characterize derivatives using X-ray crystallography to resolve structural ambiguities . Frameworks like FINER (Feasible, Novel, Ethical) ensure synthetic goals align with broader research relevance .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS. Perform tissue distribution studies to identify accumulation sites. Use pharmacodynamic biomarkers (e.g., protein expression via Western blot) to correlate dosing with effect. If in vivo activity is absent, consider prodrug strategies or formulation optimization (e.g., liposomal encapsulation) . Transparently report negative results to avoid publication bias .

Q. What statistical approaches are suitable for analyzing high-throughput screening data on this compound analogs?

- Methodological Answer : Apply false discovery rate (FDR) correction to mitigate Type I errors in large datasets. Use clustering algorithms (e.g., hierarchical clustering) to group analogs by activity profiles. Machine learning models (e.g., random forests) can predict structure-activity relationships. Ensure raw data and code are shared in repositories to facilitate replication .

Methodological Best Practices

- Data Presentation : Include tables summarizing IC₅₀ values, spectroscopic data, and synthetic yields in the main text. Store raw chromatograms, NMR spectra, and computational datasets in supplementary materials .

- Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines for experimental design and reporting .

- Literature Reviews : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions and avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.